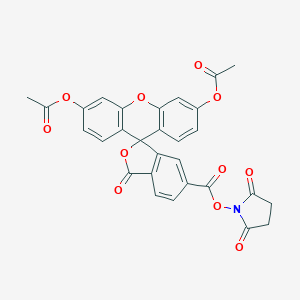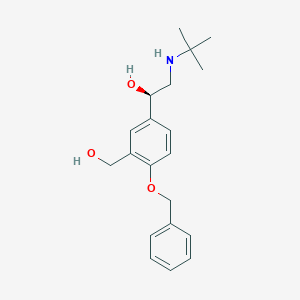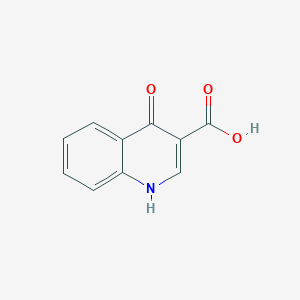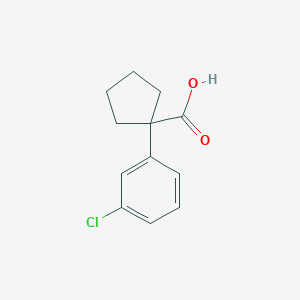
2-Allyl-4-éthoxyphénol
Vue d'ensemble
Description
2-Allyl-4-ethoxyphenol is an organic compound with the molecular formula C11H14O2 It is a phenolic compound characterized by the presence of an allyl group and an ethoxy group attached to the benzene ring
Applications De Recherche Scientifique
2-Allyl-4-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in research to explore its effects on various biological systems.
Medicine: Research has investigated its potential therapeutic applications, such as its use in developing new drugs with antimicrobial or anti-inflammatory properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals. Its phenolic structure makes it useful in the formulation of various products.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-allyl-2-methoxyphenol (also known as eugenol), has been studied extensively and is known to interact with acetylcholinesterase . Acetylcholinesterase is a serine protease that hydrolyzes acetylcholine in cholinergic brain synapses and at neuromuscular junctions .
Mode of Action
Eugenol has been shown to have antioxidant and anti-apoptotic activities, which could potentially suppress oxidative stress and neurotoxicity .
Biochemical Pathways
Eugenol, a structurally similar compound, has been shown to restore lipid, acetylcholinesterase, and antioxidant enzyme levels of brain cortex by suppressing chlorpyrifos-induced oxidative stress and neurotoxicity . This suggests that 2-Allyl-4-ethoxyphenol may also influence similar biochemical pathways.
Result of Action
Based on the known effects of eugenol, it can be hypothesized that 2-allyl-4-ethoxyphenol may have similar antioxidant and anti-apoptotic effects, potentially leading to the suppression of oxidative stress and neurotoxicity .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a simple structure with three active sites: hydroxyl, allylic, and aromatic groups . These active sites potentially impact its role in biochemical reactions and its interaction with enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds such as eugenol (4-allyl-2-methoxyphenol) have been shown to have neuroprotective effects against neurotoxicity in rat brain cortex
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-Allyl-4-ethoxyphenol in animal models. A study on a related compound, eugenol, showed mild motor co-ordination activity in restraint stress-induced animal models at a dose of 150mg/kg body weight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-ethoxyphenol can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl aryl ethers. In this method, an allyl ether is heated to induce a [3,3]-sigmatropic rearrangement, resulting in the formation of the allylphenol. The reaction conditions typically involve heating the allyl ether in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Another method involves the alkylation of 4-ethoxyphenol with allyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as acetone, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Allyl-4-ethoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The allyl and ethoxy groups can undergo substitution reactions. For example, the allyl group can be subjected to electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation or concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding alcohols or reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Comparaison Avec Des Composés Similaires
2-Allyl-4-ethoxyphenol can be compared with other similar compounds, such as:
Eugenol (4-allyl-2-methoxyphenol): Eugenol is a naturally occurring phenolic compound with similar structural features. Both compounds have allyl and phenolic groups, but eugenol has a methoxy group instead of an ethoxy group. Eugenol is known for its antimicrobial and analgesic properties.
Isoeugenol (4-propenyl-2-methoxyphenol): Isoeugenol is another phenolic compound with a propenyl group instead of an allyl group. It shares similar biological activities with eugenol and 2-Allyl-4-ethoxyphenol.
4-Allylphenol: This compound lacks the ethoxy group but retains the allyl and phenolic groups. It is used in organic synthesis and has been studied for its biological activities.
The uniqueness of 2-Allyl-4-ethoxyphenol lies in its specific combination of allyl and ethoxy groups, which may confer distinct reactivity and biological properties compared to its analogs.
Propriétés
IUPAC Name |
4-ethoxy-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKNSRKIJBFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366538 | |
| Record name | 2-allyl-4-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142875-24-9 | |
| Record name | 2-allyl-4-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)



![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)







![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

